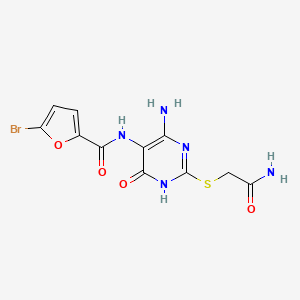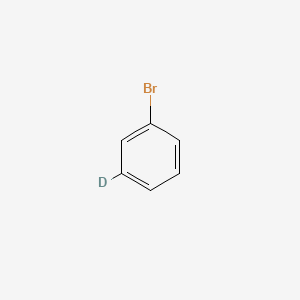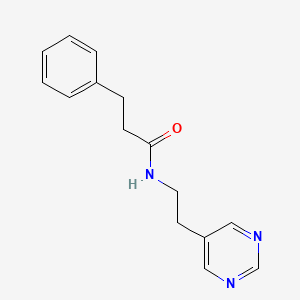
Benzyl (2S,4S)-2-(chlorosulfonylmethyl)-4-fluoropyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (2S,4S)-2-(chlorosulfonylmethyl)-4-fluoropyrrolidine-1-carboxylate is a chemical compound that has gained attention in scientific research due to its potential as a useful tool in various applications.
Mécanisme D'action
The mechanism of action of Benzyl (Benzyl (2S,4S)-2-(chlorosulfonylmethyl)-4-fluoropyrrolidine-1-carboxylate)-2-(chlorosulfonylmethyl)-4-fluoropyrrolidine-1-carboxylate is not fully understood. However, it is believed to work by inhibiting certain enzymes in the body.
Biochemical and Physiological Effects:
Benzyl (Benzyl (2S,4S)-2-(chlorosulfonylmethyl)-4-fluoropyrrolidine-1-carboxylate)-2-(chlorosulfonylmethyl)-4-fluoropyrrolidine-1-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have anti-inflammatory properties. It has also been shown to have an effect on the central nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Benzyl (Benzyl (2S,4S)-2-(chlorosulfonylmethyl)-4-fluoropyrrolidine-1-carboxylate)-2-(chlorosulfonylmethyl)-4-fluoropyrrolidine-1-carboxylate in lab experiments is its versatility. It can be used in a variety of applications, including drug development and chemical biology. However, one limitation of using this compound is that it can be difficult to synthesize and purify.
Orientations Futures
There are many future directions for research involving Benzyl (Benzyl (2S,4S)-2-(chlorosulfonylmethyl)-4-fluoropyrrolidine-1-carboxylate)-2-(chlorosulfonylmethyl)-4-fluoropyrrolidine-1-carboxylate. One area of research could be the development of new drugs based on this compound. Another area of research could be the exploration of its anti-inflammatory properties and its potential use in treating inflammatory diseases. Additionally, further research could be done to better understand its mechanism of action and its effects on the central nervous system.
Méthodes De Synthèse
Benzyl (Benzyl (2S,4S)-2-(chlorosulfonylmethyl)-4-fluoropyrrolidine-1-carboxylate)-2-(chlorosulfonylmethyl)-4-fluoropyrrolidine-1-carboxylate is synthesized using a multi-step process. The first step involves the reaction of 4-fluoropyrrolidine-1-carboxylic acid with benzyl chloride to form the benzyl ester. The second step involves the reaction of the benzyl ester with chlorosulfonylmethyl chloride in the presence of a base to form the final product.
Applications De Recherche Scientifique
Benzyl (Benzyl (2S,4S)-2-(chlorosulfonylmethyl)-4-fluoropyrrolidine-1-carboxylate)-2-(chlorosulfonylmethyl)-4-fluoropyrrolidine-1-carboxylate has been used in a variety of scientific research applications. One of the most common uses is as a building block in the synthesis of other compounds. It has also been used in the development of new drugs and as a tool in chemical biology.
Propriétés
IUPAC Name |
benzyl (2S,4S)-2-(chlorosulfonylmethyl)-4-fluoropyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClFNO4S/c14-21(18,19)9-12-6-11(15)7-16(12)13(17)20-8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2/t11-,12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYVSUZSQADLKJ-RYUDHWBXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1CS(=O)(=O)Cl)C(=O)OCC2=CC=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN([C@@H]1CS(=O)(=O)Cl)C(=O)OCC2=CC=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (2S,4S)-2-(chlorosulfonylmethyl)-4-fluoropyrrolidine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 3-{(E)-2-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]hydrazono}-4,4,4-trifluorobutanoate](/img/structure/B2909606.png)




![methyl 3-((2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2909613.png)
![(1R,2R)-2-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]cyclopropane-1-carboxylic acid](/img/structure/B2909614.png)
![N-(1-cyanocyclohexyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B2909616.png)


![N-(4-chlorophenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2909622.png)
![2-keto-2-[1-(2-keto-2-pyrrolidino-ethyl)indol-3-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B2909623.png)
